molecular formula C7H3Cl2NO2 B12949871 2,7-Dichlorobenzo[d]oxazol-6-ol

2,7-Dichlorobenzo[d]oxazol-6-ol

Cat. No.: B12949871
M. Wt: 204.01 g/mol
InChI Key: LKTWQSYJNMNABS-UHFFFAOYSA-N
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Description

2,7-Dichlorobenzo[d]oxazol-6-ol is a halogenated benzoxazole derivative featuring a hydroxyl group at position 6 and chlorine atoms at positions 2 and 5. Benzoxazoles are heterocyclic compounds containing fused benzene and oxazole rings, which are known for their diverse pharmacological and material science applications. The hydroxyl and chlorine substituents in this compound likely influence its electronic properties, solubility, and reactivity, making it a candidate for further chemical or biological studies.

Properties

Molecular Formula

C7H3Cl2NO2

Molecular Weight

204.01 g/mol

IUPAC Name

2,7-dichloro-1,3-benzoxazol-6-ol

InChI

InChI=1S/C7H3Cl2NO2/c8-5-4(11)2-1-3-6(5)12-7(9)10-3/h1-2,11H

InChI Key

LKTWQSYJNMNABS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(O2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichlorobenzo[d]oxazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-dichlorophenol with cyanogen bromide in the presence of a base, leading to the formation of the benzoxazole ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichlorobenzo[d]oxazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dichlorobenzo[d]oxazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dichlorobenzo[d]oxazol-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

5,7-Dichloro-2-phenylbenzo[d]oxazole

  • Structure : Chlorine atoms at positions 5 and 7, phenyl group at position 2.
  • Key Data: Molecular formula: C₁₃H₇Cl₂NO Molecular weight: 263.99 g/mol Melting point: 112–115 °C Spectral IR (3209 cm⁻¹ for N–H stretch), ¹H NMR (δ 7.66–7.04 ppm for aromatic protons) .
  • Comparison :
    • Unlike 2,7-dichlorobenzo[d]oxazol-6-ol, this compound lacks a hydroxyl group, reducing its hydrogen-bonding capacity. The phenyl group at position 2 may enhance lipophilicity and π-π stacking interactions.

2-Methylbenzo[d]oxazol-6-ol

  • Structure : Methyl group at position 2, hydroxyl at position 4.
  • Key Data: Molecular formula: C₈H₇NO₂ Molecular weight: 149.15 g/mol Purity: 95% .
  • The absence of chlorine atoms reduces electron-withdrawing effects, possibly increasing nucleophilicity at the hydroxyl group.

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

  • Structure : Chlorine at position 6, 1,4-diazepane substituent at position 2.
  • Key Data :
    • Molecular formula: C₁₀H₁₁ClN₂O
    • Molecular weight: 219.67 g/mol .
  • Comparison :
    • The diazepane moiety introduces basicity and conformational flexibility, contrasting with the rigid planar structure of this compound. The single chlorine at position 6 may limit halogen-bonding interactions compared to the dichloro-substituted target compound.

5,6-Dichlorobenzo[c][1,2,5]thiadiazole

  • Structure : Chlorine atoms at positions 5 and 6, thiadiazole core.
  • Key Data :
    • Molecular formula: C₆H₂Cl₂N₂S
    • Molecular weight: 205.06 g/mol .
  • Comparison :
    • Replacing the oxazole ring with a thiadiazole alters electronic properties (e.g., increased electron deficiency due to sulfur’s electronegativity). The thiadiazole’s smaller ring size may affect packing in solid-state applications.

Functional and Reactivity Differences

  • Electron-Withdrawing Effects : The dichloro substitution in this compound enhances electrophilicity at the oxazole ring compared to methyl or diazepane-substituted analogs.
  • Hydrogen Bonding: The hydroxyl group in the target compound enables stronger intermolecular interactions than non-hydroxylated derivatives like 5,7-dichloro-2-phenylbenzo[d]oxazole.
  • Synthetic Utility : Halogenated benzoxazoles (e.g., 2,7-dichloro derivatives) are precursors for cross-coupling reactions, whereas methyl or diazepane-substituted analogs may serve as intermediates for further functionalization .

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